Cumyl-pipetinaca
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Overview
Description
CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications . The compound’s formal name is N-(2-phenylpropan-2-yl)-1-(2-(piperidin-1-yl)ethyl)-1H-indazole-3-carboxamide hydrochloride .
Preparation Methods
The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps:
Formation of the indazole core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: This involves the reaction of the indazole core with piperidine derivatives.
Formation of the carboxamide linkage: This step involves the reaction of the intermediate with isocyanates or similar reagents to form the carboxamide group.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound (hydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CUMYL-PIPETINACA (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Forensic Chemistry: It is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: Researchers use this compound to study the pharmacological effects of synthetic cannabinoids on various biological systems.
Toxicology: It is used to investigate the toxicological profiles of synthetic cannabinoids and their metabolites.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Mechanism of Action
CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as AMB-FUBINACA, AB-CHMINACA, and 5F-ADB. it is unique in its specific structural features, such as the presence of the piperidine moiety and the indazole core. These structural differences can lead to variations in pharmacological activity, receptor binding affinity, and metabolic stability .
Similar compounds include:
AMB-FUBINACA: Another synthetic cannabinoid with a different core structure.
AB-CHMINACA: A synthetic cannabinoid with a similar indazole core but different side chains.
5F-ADB: A synthetic cannabinoid with a fluorinated side chain.
Properties
Molecular Formula |
C24H30N4O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H30N4O/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29) |
InChI Key |
MTMVUBQQIGZSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4 |
Origin of Product |
United States |
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